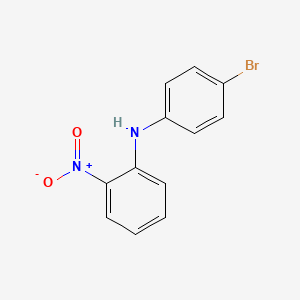

N-(4-bromophenyl)-2-nitroaniline

Vue d'ensemble

Description

N-(4-bromophenyl)-2-nitroaniline is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a nitro group attached to an aniline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group. This can be achieved by reacting 4-bromoaniline with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-bromophenyl)-2-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Reduction: N-(4-bromophenyl)-1,2-d

Activité Biologique

N-(4-bromophenyl)-2-nitroaniline, a compound with the chemical formula and CAS number 58476-59-8, has garnered attention in various fields due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the nitration of aniline derivatives followed by bromination. Various methods can be employed to achieve this, including electrophilic aromatic substitution reactions.

Antitumor Activity

Research indicates that this compound may possess antitumor properties . A study demonstrated its ability to inhibit the growth of cancer cells, particularly in estrogen receptor-positive breast cancer cell lines (MCF7). The compound's mechanism of action appears to involve interference with cellular proliferation pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. In vitro studies revealed promising results, with significant inhibition observed against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is attributed to the presence of the nitro and amine functional groups, which are known to enhance biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of the bromine atom and nitro group significantly influences the biological activity of this compound. Compounds with similar structural motifs have shown enhanced antimicrobial and anticancer activities compared to their simpler analogs .

Case Studies

- Anticancer Screening : In a study evaluating various derivatives of this compound, specific compounds exhibited IC50 values indicating strong anticancer activity against MCF7 cells. The most active derivatives were identified through Sulforhodamine B (SRB) assays .

- Antimicrobial Testing : A comprehensive evaluation of synthesized derivatives showed that those containing para-substituted anilines (including 4-bromo and 4-nitro groups) displayed significant antibacterial properties. The compounds were tested using turbidimetric methods against a panel of microbial species .

Data Table: Biological Activities of Related Compounds

| Compound Name | Chemical Formula | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This compound | C12H9BrN2O2 | Varies by derivative | Significant |

| 4-Bromo-2-nitroaniline | C7H6BrN2O2 | Moderate | Moderate |

| N-(3-bromophenyl)-2-nitroaniline | C12H9BrN2O2 | Low | Low |

| 4-Nitroaniline | C6H6N2O2 | None | Moderate |

Propriétés

IUPAC Name |

N-(4-bromophenyl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFUKKONFZISMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475559 | |

| Record name | (4-bromophenyl)-(2-nitrophenyl) amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58476-59-8 | |

| Record name | (4-bromophenyl)-(2-nitrophenyl) amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.